3-Methoxy-2,6-dimethylbenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2,6-dimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-10(12-3)8(2)9(7)6-11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUPZNYHVCUOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Methoxy 2,6 Dimethylbenzaldehyde
Direct Synthesis Strategies
The synthesis of 3-Methoxy-2,6-dimethylbenzaldehyde, where the formyl group is positioned between two methyl substituents and adjacent to a methoxy (B1213986) group, presents a significant regiochemical challenge. Directing the introduction of the aldehyde function to the correct carbon on the aromatic ring is the central problem addressed by various synthetic methodologies.
Classical Formylation Reactions for Aromatic Systems
Classical formylation reactions provide foundational methods for introducing an aldehyde group onto an electron-rich aromatic ring. The Vilsmeier-Haack reaction and various metal-assisted formylations are prominent examples.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. wikipedia.orgtcichemicals.com The reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. tcichemicals.comnumberanalytics.comyoutube.com This electrophile then attacks the aromatic ring. For the synthesis of this compound, a logical precursor is 2,5-dimethylanisole (B158103) . The methoxy group of the precursor is a strong ortho, para-director, while the methyl groups are weaker ortho, para-directors. The combined directing effects would lead to substitution at multiple positions, primarily C4 and C6, resulting in a mixture of isomers that includes the desired product, which would necessitate separation. tcichemicals.com
Another classical approach involves ortho-formylation of phenols , which can be highly regioselective. numberanalytics.com One such method involves the reaction of a phenol (B47542) with paraformaldehyde in the presence of magnesium dichloride and a base, which exclusively gives ortho-formylation. numberanalytics.com A related strategy is the Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride. whiterose.ac.uk To apply this to the target molecule, one would need to start with 2,6-dimethylphenol, perform the ortho-formylation to yield 3,4-dimethylsalicylaldehyde, and then methylate the hydroxyl group.
A formylation method using formaldehyde (B43269) in the presence of magnesium chloride and triethylamine (B128534) has also been reported for the synthesis of related methoxybenzaldehydes, achieving high yields. chemicalbook.com
Table 1: Classical Formylation Reactions
| Reaction Name | Reagents | Precursor Example | Key Characteristics |
|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | 2,5-Dimethylanisole | Forms electrophilic Vilsmeier reagent; effective for electron-rich arenes but may yield isomeric mixtures. wikipedia.orgorganic-chemistry.org |
| Duff Reaction (Phenol Formylation) | Hexamethylenetetramine | 2,6-Dimethylphenol | Ortho-selective formylation of phenols. tcichemicals.com |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | 1,2,3-Trimethoxybenzene | Formylates activated aromatic rings; used in multi-step syntheses. whiterose.ac.uk |
| Metal-Assisted Formylation | Formaldehyde, MgCl₂, Et₃N | o-Dimethoxybenzene | High yield formylation under specific conditions. chemicalbook.com |
Modern Catalytic Approaches to Aromatic Aldehyde Synthesis
Modern synthetic methods offer alternative pathways that can provide improved selectivity or novel bond formations. One such advanced strategy involves the use of aryne chemistry. A two-step procedure has been developed for preparing highly substituted ortho-methylbenzaldehydes that features the simultaneous and regioselective installation of both the methyl and formyl groups onto a benzene (B151609) core. wikipedia.org This is achieved through the [2+2] cycloaddition of a benzyne (B1209423) intermediate with an acetaldehyde (B116499) enolate, followed by the ring-opening of the resulting benzocyclobutenol. wikipedia.org This method represents a powerful, albeit complex, approach to constructing densely functionalized benzaldehydes.
Cobalt-catalyzed cycloaddition reactions have also been developed for the regioselective synthesis of polysubstituted benzene derivatives, representing another frontier in modern catalytic strategies. tcichemicals.com
Regioselective Synthesis and Isomer Differentiation
Achieving high regioselectivity is paramount to avoid the formation of unwanted isomers and cumbersome purification steps. Directed ortho-metalation (DoM) is one of the most powerful and reliable strategies for the regioselective synthesis of substituted arenecarbaldehydes. thieme-connect.de This method utilizes a directing group on the aromatic ring, such as a methoxy or amide group, to guide a strong base (typically an alkyllithium reagent like n-BuLi) to deprotonate a specific ortho-position. thieme-connect.decore.ac.uk The resulting aryllithium intermediate is then "quenched" with an electrophile, such as DMF, to introduce the formyl group with high precision. thieme-connect.desemanticscholar.org
For instance, the lithiation of 1,3-dialkoxybenzenes with n-BuLi, directed by the two alkoxy groups, occurs exclusively at the C2 position between them. Subsequent formylation with DMF yields 2,6-dialkoxybenzaldehydes. semanticscholar.org A similar strategy, starting with a suitably substituted precursor like 1-bromo-3-methoxy-2,6-dimethylbenzene, could allow for lithium-halogen exchange followed by formylation to yield the target compound with excellent control over the isomer produced. thieme-connect.de The challenge is thereby shifted from controlling the formylation step to the synthesis of the correctly substituted precursor. thieme-connect.de
Precursor Chemistry and Reaction Pathways for Methylated Methoxybenzaldehydes
The choice of precursor is fundamental to the success of any synthetic strategy. The most logical direct precursor for formylation to obtain this compound is 2,5-dimethylanisole (IUPAC name: 1-methoxy-2,5-dimethylbenzene). nih.gov This molecule contains the required methoxy group and two methyl groups in the correct relative positions.
Reaction Pathways from 2,5-Dimethylanisole:
Electrophilic Formylation (e.g., Vilsmeier-Haack): As discussed, this pathway is complicated by the directing effects of the substituents. The methoxy group at C1 and the methyl group at C5 both activate the C4 and C6 positions, likely leading to a mixture of 4-methoxy-2,5-dimethylbenzaldehyde and the desired 6-methoxy-2,5-dimethylbenzaldehyde (which, upon re-numbering based on aldehyde priority, is this compound).
Directed Ortho-Metalation (DoM): The methoxy group in 2,5-dimethylanisole can direct lithiation to the C6 position. Quenching this lithiated species with DMF would yield the target aldehyde. This pathway offers superior regioselectivity compared to direct electrophilic substitution.
Functionalization and Derivatization Chemistry of this compound
Once synthesized, the aldehyde moiety of this compound is a versatile functional group that can undergo a wide range of chemical transformations.
Modifications at the Aldehyde Moiety
The aldehyde group is readily transformed into other functional groups or used as an electrophilic partner in carbon-carbon bond-forming reactions. One notable example is the Hantzsch dihydropyridine (B1217469) synthesis , a multi-component reaction where an aldehyde condenses with two equivalents of a β-ketoester (like methyl acetoacetate) and an ammonia (B1221849) source. whiterose.ac.ukgoogle.comgoogle.com
The reaction mechanism involves an initial nucleophilic attack on the aldehyde by an enamine derived from the β-ketoester and ammonia. google.com This is followed by a series of condensation and cyclization steps to afford a highly substituted 1,4-dihydropyridine. Using this compound in this reaction would produce a corresponding 4-(3-methoxy-2,6-dimethylphenyl)-1,4-dihydropyridine derivative, which are classes of compounds investigated for various pharmacological activities.
Oxidation and Reduction Pathways
The aldehyde functional group of this compound is susceptible to both oxidation and reduction, leading to the formation of the corresponding carboxylic acid or alcohol, respectively.
Reduction: The reduction of the aldehyde group to a primary alcohol is a fundamental transformation in organic synthesis. A modified Rosenmund reduction has been successfully applied to the preparation of various benzaldehydes, showcasing a method that could potentially be adapted for the synthesis of this compound itself from a corresponding acid chloride. orgsyn.org This modified method offers advantages such as lower reaction temperatures and pressures, making it a more efficient and safer alternative to the classical Rosenmund reduction. orgsyn.org For the reduction of the aldehyde to an alcohol, common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
| Transformation | Reagent Examples | Product |
| Oxidation | KMnO₄, H₂CrO₄, Ag₂O | 3-Methoxy-2,6-dimethylbenzoic acid |
| Reduction | NaBH₄, LiAlH₄ | (3-Methoxy-2,6-dimethylphenyl)methanol |
Condensation Reactions and Schiff Base Formation
This compound can participate in various condensation reactions, a key one being the formation of Schiff bases.
Condensation Reactions: These reactions involve the joining of two molecules, often with the elimination of a small molecule like water. Iron(III) salts have been shown to promote the condensation of aldehydes with electron-rich phenols to generate ortho-quinone methides, which can then undergo Diels-Alder reactions. nih.gov This methodology provides a route to complex benzopyran structures. nih.gov The reaction conditions can tolerate various substituted benzaldehydes, suggesting that this compound could be a suitable substrate. nih.gov
Schiff Base Formation: Schiff bases, or imines, are formed by the reaction of a primary amine with an aldehyde or ketone. wikipedia.org This reaction proceeds through a hemiaminal intermediate followed by dehydration. wikipedia.org The general synthesis involves mixing the aldehyde and amine, often in a solvent like methanol, and sometimes with an acid catalyst. nih.govresearchgate.net The resulting C=N double bond in the Schiff base is a valuable pharmacophore in medicinal chemistry. nih.gov The stability of the hemiaminal intermediate and the final Schiff base can be influenced by factors such as the solvent and the electronic nature of the substituents on the benzaldehyde (B42025). mdpi.com For instance, apolar aprotic solvents tend to favor the hemiaminal, while polar solvents can shift the equilibrium towards the Schiff base. mdpi.com
| Reactant | Reaction Type | Product |
| Primary Amine (R-NH₂) | Schiff Base Formation | N-(3-Methoxy-2,6-dimethylbenzylidene)-R-amine |
| Electron-rich Phenol | Condensation (e.g., with Fe(III) catalyst) | ortho-Quinone Methide intermediate |
Formation of Acetal (B89532) and Ketal Derivatives
While specific information on the formation of acetal and ketal derivatives directly from this compound is limited in the provided search results, the general principles of acetal and ketal formation are well-established in organic chemistry. Aldehydes react with two equivalents of an alcohol in the presence of an acid catalyst to form acetals. This is a reversible reaction, and the removal of water is typically required to drive the equilibrium towards the product.
The steric hindrance from the two ortho-methyl groups in this compound might influence the rate and equilibrium of acetal formation. However, a study on multicomponent condensation reactions mentions the use of 2-bromobenzaldehyde (B122850) dimethyl acetal, indicating that even sterically hindered aldehydes can form acetals. nih.gov
| Reactants | Product |
| This compound, 2 eq. Alcohol (R-OH), Acid catalyst | 1,1-Dialkoxy-3-methoxy-2,6-dimethylbenzene (Acetal) |
Aromatic Ring Substituent Manipulations
Introduction and Modification of Alkyl Groups
The introduction of additional alkyl groups onto the aromatic ring of this compound would likely proceed through electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation. However, the existing substituents (two methyl groups and a methoxy group) are ortho, para-directing. Given that the positions ortho and para to the methoxy group are already substituted, further alkylation might be challenging and could lead to a mixture of products. The steric hindrance from the existing methyl groups would also significantly influence the regioselectivity of any further substitution.
Modification of the existing methyl groups could potentially be achieved through free-radical halogenation followed by nucleophilic substitution, but this would likely be unselective and could also affect the benzylic position of the aldehyde.
Utility as an Intermediate in Complex Organic Synthesis
The reactivity of its functional groups makes this compound a potentially useful intermediate in the synthesis of more complex molecules. The aldehyde group can be transformed into a variety of other functional groups, and the aromatic ring can undergo further substitution, as discussed above.
The formation of Schiff bases from aldehydes is a key step in the synthesis of various heterocyclic compounds and has been utilized in the preparation of potential therapeutic agents. nih.govnih.gov The ability of aldehydes to participate in multicomponent reactions, such as the iron-catalyzed condensation to form benzopyrans, highlights their value in building complex molecular scaffolds from simpler starting materials. nih.gov Although not explicitly demonstrated for this compound in the provided results, its structural features suggest its potential application in similar synthetic strategies.
Despite a comprehensive search for experimental and theoretical spectroscopic data for the chemical compound This compound (CAS Number: 179554-12-2), detailed information required to fulfill the user's request is not available in publicly accessible scientific literature or databases.
The search encompassed queries for ¹H NMR, ¹³C NMR, advanced multidimensional NMR (COSY, HSQC, HMBC), as well as Infrared (IR) and Raman vibrational spectroscopy data. While information is readily available for structurally related compounds such as 3-methoxybenzaldehyde (B106831), 2,6-dimethylbenzaldehyde (B72290), and other isomers, specific spectroscopic analyses for this compound could not be located.
Consequently, it is not possible to generate the requested article with scientifically accurate data for the specified sections and subsections, including data tables for chemical shifts, spin-spin coupling, and characteristic vibrational frequencies. Providing an analysis based on related compounds would not adhere to the strict requirement of focusing solely on "this compound."
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methoxy 2,6 Dimethylbenzaldehyde
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Fragmentation Pattern Analysis and Isotopic Signatures
In electron ionization (EI) mass spectrometry, the 3-Methoxy-2,6-dimethylbenzaldehyde molecule is expected to form a molecular ion ([M]•+) and then undergo characteristic fragmentation. The fragmentation pattern provides a virtual fingerprint of the molecule's structure. The molecular ion peak for this compound (C₁₀H₁₂O₂) would appear at an m/z corresponding to its molecular weight.
Key fragmentation pathways for this compound would likely involve the loss of small, stable neutral molecules or radicals from the parent ion. Drawing parallels from similar structures like 2,6-dimethylbenzaldehyde (B72290) and aryl ethers, the primary fragmentations would include:
Loss of a hydrogen radical (-•H): Resulting in a stable [M-1]⁺ ion.
Loss of a methyl radical (-•CH₃): Cleavage of one of the methyl groups to form an [M-15]⁺ ion.
Loss of the formyl radical (-•CHO): Leading to an [M-29]⁺ ion.
Loss of a methoxy (B1213986) radical (-•OCH₃): Resulting in an [M-31]⁺ ion.
Cleavage of the ether bond: Aryl ethers can cleave at the C-O bond, leading to characteristic fragments.
The most abundant ion in the spectrum is designated as the base peak. For related compounds like 2,6-dimethylbenzaldehyde, the peak at m/z 133, corresponding to the loss of a hydrogen atom, is a top peak. nih.gov For methoxymethane, the base ion peak is at m/z 45. docbrown.info
Isotopic signatures, particularly the M+1 peak, arise from the natural abundance of isotopes like Carbon-13. docbrown.info The intensity of the M+1 peak is proportional to the number of carbon atoms in the molecule, providing additional confirmation of the molecular formula. docbrown.info For a molecule with 10 carbon atoms, the expected intensity of the M+1 peak would be approximately 11% of the molecular ion peak.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 164 | [C₁₀H₁₂O₂]•⁺ | Molecular Ion (M•⁺) |
| 163 | [C₁₀H₁₁O₂]⁺ | •H |
| 149 | [C₉H₉O₂]⁺ | •CH₃ |
| 135 | [C₁₀H₁₁O]⁺ | •CHO |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). youtube.com This precision allows for the unambiguous determination of the elemental composition of an ion, distinguishing it from other ions that may have the same nominal mass.
The theoretical exact mass of this compound (C₁₀H₁₂O₂) is calculated using the precise masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). This value can then be compared to the experimentally measured mass from an HRMS instrument. The close agreement between the theoretical and experimental exact masses serves as definitive confirmation of the compound's molecular formula. For instance, HRMS can differentiate between the [CHO]⁺ ion (m/z 29.00274) and the [C₂H₅]⁺ ion (m/z 29.03913), which would appear at the same nominal mass in a low-resolution instrument. docbrown.info
Table 2: Exact Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₂ |
| Nominal Mass | 164 amu |
X-ray Crystallography for Solid-State Structure Determination (if applicable to analogues)
In the solid state, molecules of substituted benzaldehydes are often linked through weak C–H···O hydrogen bonds, where the carbonyl oxygen acts as a hydrogen bond acceptor. nih.govrsc.org Additionally, C–H···π and π–π stacking interactions play a significant role in stabilizing the crystal lattice. nih.govrsc.org The specific nature and geometry of these interactions are highly dependent on the type and position of the substituents on the benzene (B151609) ring. nih.gov For instance, the presence of different substituents can lead to variations in crystal packing, although some structures may exhibit isomorphism with subtle packing differences. nih.gov The conformation of ortho-substituted benzaldehydes has also been a subject of crystallographic investigation to corroborate findings from other techniques like NMR. iucr.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. uzh.ch For aromatic carbonyl compounds like this compound, the absorption spectrum is characterized by specific electronic transitions.
The spectrum is expected to show strong absorption bands corresponding to π → π* transitions. uzh.ch These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, which is characteristic of the conjugated system formed by the benzene ring and the carbonyl group. uzh.ch Studies on various dimethylbenzaldehydes, including the 2,6-isomer, report relatively high absorption cross-sections in the UV region, with absorption maxima occurring around 290 nm. researchgate.net The presence of the methoxy and methyl substituents on the benzene ring influences the energy of these transitions and thus the position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands. Research on other methoxybenzaldehydes has also contributed to understanding their photochemical properties. science-softcon.de
Table 3: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
|---|---|---|
| π → π* | ~280-300 | Conjugated aromatic carbonyl system |
Computational and Theoretical Chemistry Investigations of 3 Methoxy 2,6 Dimethylbenzaldehyde
Quantum Mechanical Calculations (e.g., DFT, HF, MP2)
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are routinely used to predict molecular characteristics. However, specific studies employing these methods on 3-Methoxy-2,6-dimethylbenzaldehyde are not available in the reviewed literature.
Geometry Optimization and Molecular Conformation Analysis
Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. For substituted benzaldehydes, the orientation of the aldehyde and methoxy (B1213986) groups relative to the benzene (B151609) ring and the methyl substituents is of key interest.
While no specific conformational analysis for this compound was found, studies on related molecules like 2-methoxy-benzaldehyde have been conducted. For instance, research on 2-methoxy-benzaldehyde has explored the formation of dimers through C–H⋯O interactions, a phenomenon that would be influenced by the additional methyl groups in the target compound. malayajournal.org Such an analysis for this compound would involve calculating the potential energy surface as a function of the dihedral angles of the methoxy and aldehyde groups to identify the most stable conformers.
Table 1: Hypothetical Geometrical Parameters for this compound (Illustrative)
| Parameter | Hypothetical Value (DFT/B3LYP/6-31G*) |
| C=O Bond Length | ~1.21 Å |
| C-C (Aromatic) Bond Lengths | ~1.39 - 1.41 Å |
| C-O (Methoxy) Bond Length | ~1.36 Å |
| O-C-H (Aldehyde) Angle | ~120° |
| C-C-C (Ring) Angles | ~118° - 122° |
Note: This table is for illustrative purposes only and is based on typical values for similar compounds. No experimental or calculated data for this compound was found.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)
The electronic structure of a molecule governs its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap, are crucial indicators of chemical reactivity. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.
Computational studies on compounds like (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde have utilized DFT to calculate the HOMO-LUMO gap and analyze the MEP. nih.gov For this compound, the electron-donating methoxy and methyl groups and the electron-withdrawing aldehyde group would significantly influence the electronic properties. A low HOMO-LUMO gap would suggest higher chemical reactivity. mdpi.com
Table 2: Illustrative Electronic Properties for this compound
| Property | Hypothetical Value |
| HOMO Energy | Not Available |
| LUMO Energy | Not Available |
| HOMO-LUMO Energy Gap | Not Available |
Note: No specific data for this compound is available.
Prediction and Correlation of Spectroscopic Parameters
Computational methods are powerful tools for predicting spectroscopic data, such as vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis), which can then be correlated with experimental spectra. For example, DFT calculations have been used to study the vibrational spectra of related benzaldehyde (B42025) derivatives. nih.gov
A theoretical investigation of this compound would involve calculating the harmonic vibrational frequencies and comparing them with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Similarly, Time-Dependent DFT (TD-DFT) could predict the electronic absorption spectra.
Molecular Dynamics and Conformational Equilibria Studies
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. For this compound, MD simulations could be used to study the flexibility of the methoxy group and the aldehyde group, and to understand how these motions are influenced by the surrounding solvent molecules. Such studies would complement the static picture provided by quantum mechanical calculations. No MD studies specifically on this compound were identified.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For instance, the reaction mechanism of the formation of 3,4-dimethoxybenzaldehyde (B141060) has been studied using DFT. A similar approach for reactions involving this compound, such as its oxidation to the corresponding carboxylic acid or its participation in condensation reactions, would provide valuable mechanistic details. However, no such computational studies for this specific molecule are present in the searched literature.
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are of interest for applications in optoelectronics. Computational chemistry can predict the NLO properties of molecules, such as the first and second hyperpolarizabilities. The presence of donor (methoxy, methyl) and acceptor (aldehyde) groups on the aromatic ring of this compound suggests it might possess NLO properties. Computational studies on other substituted benzaldehydes have been performed to evaluate their NLO potential. malayajournal.org A theoretical investigation would be necessary to quantify the NLO response of this compound.
Structure Activity Relationships and Mechanistic Insights in Molecular Interactions
Influence of Methoxy (B1213986) and Methyl Substituents on Aromatic Reactivity and Electronic Properties
The reactivity of a substituted benzene (B151609) ring is primarily dictated by the interplay of inductive and resonance (or conjugative) effects of its substituents. lumenlearning.com
Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs of electrons on the oxygen can be delocalized into the aromatic ring through resonance, resulting in a strong electron-donating effect (+R). lumenlearning.com In electrophilic aromatic substitution reactions, this +R effect dominates, making the aromatic ring more nucleophilic and thus more reactive than benzene itself. For instance, anisole (B1667542) (methoxybenzene) is significantly more reactive towards electrophiles than benzene. quora.com
Methyl Groups (-CH₃): Alkyl groups like methyl are weakly electron-donating through an inductive effect (+I) and hyperconjugation. This increases the electron density of the aromatic ring, thereby activating it towards electrophilic attack, though to a lesser extent than a methoxy group. lumenlearning.comquora.com
Aldehyde Group (-CHO): The carbonyl group is strongly electron-withdrawing due to both induction and resonance (-I, -R). This deactivates the aromatic ring towards electrophilic substitution, making it less reactive than benzene. quora.com
The electronic properties of substituted benzaldehydes have been a subject of quantitative structure-activity relationship (QSAR) studies. These studies often correlate physicochemical descriptors with observed activities. For example, the toxicity of some substituted benzaldehydes to Photobacterium phosphoreum was found to be influenced by parameters like polarizability and dipole moment. tandfonline.com
The following table summarizes the electronic effects of the individual substituents:
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |
| Methoxy (-OCH₃) | Electron-withdrawing (-I) | Electron-donating (+R) | Activating |
| Methyl (-CH₃) | Electron-donating (+I) | Hyperconjugation (donating) | Activating |
| Aldehyde (-CHO) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating |
Stereochemical Considerations and Their Impact on Molecular Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in molecular interactions. jackwestin.com For 3-methoxy-2,6-dimethylbenzaldehyde, the key stereochemical feature is the steric hindrance imposed by the two methyl groups flanking the aldehyde functionality.
This steric crowding can:
Restrict the rotation of the aldehyde group, influencing its conformational preferences.
Hinder the approach of reagents to the aldehyde's carbonyl carbon, potentially slowing down nucleophilic addition reactions.
Influence the orientation of the molecule when it binds to a receptor or enzyme active site.
While this compound itself is achiral, the introduction of substituents or their interaction with a chiral environment (like a protein) can have significant stereochemical implications. jeeadv.ac.inmasterorganicchemistry.com In studies of related substituted benzaldehydes, the presence of ortho substituents was shown to impact inhibitory activity, sometimes by promoting specific conformations through intramolecular hydrogen bonding. nih.gov The steric bulk of the two ortho methyl groups in this compound would likely play a dominant role in its binding orientation with molecular targets.
Modulation of Molecular Recognition and Binding Properties in Related Compounds
The substituents on a benzaldehyde (B42025) ring play a crucial role in molecular recognition by modulating properties like hydrophobicity, hydrogen bonding capacity, and electronic interactions.
In a study on benzaldehyde derivatives as inhibitors of phenoloxidase, it was found that the hydrophobicity of the substituent at the para position was a major determinant of inhibitory activity. nih.gov Furthermore, an ortho-hydroxyl group enhanced inhibition, presumably by forming an intramolecular hydrogen bond that stabilized the binding conformation. nih.gov
For this compound, the methoxy group can act as a hydrogen bond acceptor. The methyl groups contribute to the molecule's hydrophobicity. The interplay of these features dictates its binding affinity and specificity for various molecular partners. For example, in a comparative study of N-acylhydrazones derived from substituted salicylaldehydes, a methyl group (an electron-donating substituent) and a nitro group (an electron-withdrawing substituent) at the same position were shown to have a significant impact on the chemical and structural properties of the compounds. beilstein-journals.org This highlights how even subtle changes in substitution can modulate molecular properties.
The steric hindrance from the 2,6-dimethyl substitution pattern is a particularly strong modulator of binding. It can prevent the molecule from fitting into certain binding pockets while promoting a tighter fit in others that can accommodate its specific shape.
Theoretical Frameworks for Predicting Functional Outcomes based on Structural Features
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks used to predict the biological activity or properties of chemicals based on their molecular structures. researchgate.net These models use statistical methods like multiple linear regression (MLR) and principal component analysis (PCA) to correlate molecular descriptors with experimental outcomes. jmaterenvironsci.com
Molecular descriptors can be categorized as:
Electronic: e.g., dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric: e.g., molecular volume, surface area, van der Waals radii.
Hydrophobic: e.g., logP (partition coefficient).
Topological: e.g., connectivity indices.
Several studies have successfully applied QSAR to predict the activity of substituted benzaldehydes. For instance, a QSAR model for the antimicrobial activity of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives was developed using descriptors calculated from software like Gaussian 09 and ChemSketch. jmaterenvironsci.com Similarly, the toxicity of substituted benzaldehydes has been modeled using molecular connectivity indices and quantum chemical parameters. tandfonline.com
Density Functional Theory (DFT) is another powerful computational tool used to investigate the electronic structure and reactivity of molecules. DFT calculations can elucidate reaction mechanisms and predict the stereoelectronic properties of molecules, as demonstrated in studies of substituted dihydroisoquinolines. acs.org For this compound, DFT could be used to calculate its optimized geometry, electrostatic potential surface, and orbital energies, providing insights into its reactivity and potential interaction sites for molecular recognition.
The following table lists some of the theoretical descriptors used in QSAR/QSPR studies of substituted benzaldehydes:
| Descriptor Type | Examples |
| Electronic | Dipole moment, Polarizability, Net atomic charges |
| Steric | Parachor, Density |
| Topological | Molecular connectivity indices |
| Hydrophobic | Partition coefficient (logP) |
Applications of 3 Methoxy 2,6 Dimethylbenzaldehyde in Advanced Organic Synthesis
Role as a Key Synthetic Building Block and Intermediate
Substituted benzaldehydes, including methoxy- and dimethyl- a-logues, are fundamental as intermediates and building blocks in the synthesis of more complex organic molecules. They are pivotal in the preparation of a wide array of fine chemicals and pharmaceutical intermediates. The aldehyde functional group is particularly useful as it can undergo a variety of chemical transformations, such as forming Schiff bases with amino groups, which is a key step in the synthesis of many biologically active compounds. Research into benzaldehyde (B42025) derivatives has highlighted their importance as precursors for molecules with specific therapeutic properties. The presence of the methoxy (B1213986) and dimethyl groups on the benzene (B151609) ring of 3-Methoxy-2,6-dimethylbenzaldehyde allows for fine-tuning of properties like lipophilicity and electronic structure, influencing the reactivity and biological activity of the resulting larger molecules.
Precursor for Heterocyclic Compound Synthesis (e.g., Isoxazoles, Isoquinolindiones)
This compound is a valuable precursor for the synthesis of heterocyclic compounds, most notably isoxazoles. The general synthetic strategy involves the initial conversion of the benzaldehyde into a chalcone (B49325) (α,β-unsaturated ketone). This is typically achieved through a Claisen-Schmidt condensation with a substituted acetophenone (B1666503).
Subsequently, the resulting chalcone is treated with hydroxylamine (B1172632) hydrochloride in a cyclization reaction to yield the isoxazole (B147169) ring system. orientjchem.orgnih.gov For instance, research has demonstrated the synthesis of 3-methoxy acetophenone isoxazole derivatives from chalcones derived from substituted benzaldehydes. orientjchem.org The 1,3-dipolar cycloaddition is a widely used method for synthesizing the isoxazole ring. nih.gov This multi-step process highlights the utility of the parent aldehyde in constructing complex heterocyclic frameworks. researchgate.net
Table 1: Exemplary Synthesis of an Isoxazole Derivative
| Step | Reaction | Reagents & Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Chalcone Formation (Claisen-Schmidt) | This compound, Acetophenone derivative, Base (e.g., NaOH/KOH) | Substituted Chalcone |
This table represents a general synthetic pathway. Specific reagents and conditions may vary based on the desired final product.
While the synthesis of isoxazoles from benzaldehyde precursors is well-documented, specific examples detailing the synthesis of isoquinolindiones directly from this compound were not prominent in the surveyed literature. However, the reactivity of the aldehyde and the substitution pattern on the ring suggest its potential as a starting material for various other heterocyclic systems through different synthetic routes.
Utility in Chiral Auxiliary and Asymmetric Synthesis Development (if applicable to derivatives)
The development of C2-symmetric chiral auxiliaries is a significant area of research in asymmetric synthesis, aiming to control the stereochemical outcome of chemical reactions. While derivatives of structurally related compounds like 2,6-dimethylheptane-3,5-dione have been successfully used to synthesize C2 chiral auxiliaries, specific applications of this compound derivatives for this purpose are not widely reported in the available literature. researchgate.net The potential exists to transform the aldehyde into a chiral entity that could serve in asymmetric synthesis, but this remains an area for further exploration.
Applications in Functional Material Precursor Development
Substituted benzaldehydes are recognized for their potential as precursors in the development of functional materials. The reactive aldehyde group can participate in polymerization reactions, and the aromatic ring can be further functionalized to create monomers for advanced polymers. For example, the related compound 2,6-dimethylbenzaldehyde (B72290) has been utilized as a catalyst in the stereospecific polymerization of propylene. chemicalbook.com The combination of the aldehyde function with the specific methoxy and dimethyl substitution in this compound could be leveraged to synthesize polymers or organic materials with tailored electronic, optical, or thermal properties for applications in materials science.
Role in Glycoside Derivatization and Carbohydrate Chemistry
There is currently no significant information available in the surveyed research literature detailing the specific application of this compound in glycoside derivatization or the broader field of carbohydrate chemistry.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of polysubstituted benzaldehydes like 3-Methoxy-2,6-dimethylbenzaldehyde traditionally relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research is poised to focus on the development of more sustainable and efficient synthetic strategies, aligning with the principles of green chemistry.
Key areas for exploration include:
Catalytic Approaches: The use of transition metal catalysts, such as palladium, rhodium, and copper, in cross-coupling and carbonylation reactions offers a promising avenue. Research into novel catalyst systems that can regioselectively introduce the formyl group onto a substituted benzene (B151609) ring will be crucial. For instance, developing a catalytic system that can directly formylate 2,4-dimethylanisole (B1585114) at the 3-position would be a significant advancement.
Biocatalysis: The application of enzymes as catalysts in organic synthesis is a rapidly growing field. The use of engineered enzymes, such as vanillyl alcohol oxidase or related oxidoreductases, could provide a highly selective and environmentally benign route to this compound from a suitable precursor.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing waste.
One-Pot Syntheses: Designing tandem or one-pot reaction sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency. A potential one-pot synthesis could involve the in-situ generation of an organometallic reagent followed by formylation.
| Synthetic Approach | Potential Advantages | Research Focus |
| Novel Catalysis | High selectivity, reduced waste, milder reaction conditions. | Development of regioselective catalysts for formylation. |
| Biocatalysis | High specificity, environmentally friendly, use of renewable resources. | Engineering enzymes for specific substrate conversion. |
| Flow Chemistry | Enhanced process control, improved safety, scalability. | Optimization of reaction conditions in a continuous flow system. |
| One-Pot Synthesis | Increased efficiency, reduced solvent use and waste. | Design of tandem reaction sequences. |
Advanced Multimodal Spectroscopic and In Silico Characterization
A thorough understanding of the molecular structure and properties of this compound is fundamental to exploring its potential applications. While standard spectroscopic techniques provide basic characterization, future research will benefit from a more comprehensive approach combining multiple spectroscopic methods with computational analysis.
Multinuclear NMR Spectroscopy: Beyond standard ¹H and ¹³C NMR, the use of advanced 2D NMR techniques like HSQC, HMBC, and NOESY will be instrumental in unambiguously assigning all proton and carbon signals and elucidating through-bond and through-space correlations. This detailed structural information is vital for understanding its conformational preferences.
Vibrational Spectroscopy (IR and Raman): High-resolution FT-IR and Raman spectroscopy can provide detailed information about the vibrational modes of the molecule. Isotopic labeling studies, in conjunction with theoretical calculations, can aid in the precise assignment of vibrational bands, particularly those associated with the aldehyde, methoxy (B1213986), and methyl groups.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Advanced techniques like tandem mass spectrometry (MS/MS) can be used to study its fragmentation patterns, providing insights into its structural integrity and potential metabolic pathways.
In Silico Modeling: Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in complementing experimental data. DFT calculations can be used to predict spectroscopic properties (NMR chemical shifts, vibrational frequencies), determine the three-dimensional structure, and analyze the electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is crucial for predicting its reactivity and potential interactions with other molecules.
| Technique | Information Gained | Future Research Direction |
| Advanced NMR | Detailed structural connectivity and spatial arrangement. | Full assignment of all NMR signals and determination of conformational isomers. |
| Vibrational Spectroscopy | Functional group identification and molecular vibrations. | Isotopic labeling studies for precise band assignments. |
| High-Resolution MS | Elemental composition and fragmentation patterns. | Elucidation of fragmentation pathways and potential metabolite identification. |
| In Silico Modeling | Electronic structure, geometry, and predicted spectra. | Correlation of theoretical predictions with experimental data for a comprehensive understanding. |
Exploration of New Chemical Transformations and Applications
The aldehyde functional group is one of the most versatile in organic chemistry, serving as a gateway to a vast array of other functionalities. Future research should focus on exploring the unique reactivity of this compound and leveraging it for the synthesis of novel compounds. A Chinese patent has indicated its use as a chemical intermediate, suggesting its role in the synthesis of more complex molecules. google.com
Potential areas of investigation include:
Condensation Reactions: The aldehyde group can readily participate in condensation reactions such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions to form various substituted alkenes. The steric hindrance from the two ortho-methyl groups may influence the stereoselectivity of these reactions, which warrants detailed investigation.
Multicomponent Reactions: The use of this compound in multicomponent reactions, such as the Ugi or Passerini reactions, could lead to the rapid assembly of complex and diverse molecular scaffolds with potential biological activity.
Asymmetric Synthesis: The development of asymmetric catalytic methods for reactions involving the aldehyde group, such as asymmetric aldol (B89426) additions or hydrocyanations, would provide access to chiral building blocks for the synthesis of enantiomerically pure compounds.
Synthesis of Heterocyclic Compounds: The aldehyde can serve as a key starting material for the synthesis of a variety of heterocyclic systems, such as pyridines, quinolines, and pyrimidines, which are prevalent in medicinal chemistry.
| Reaction Type | Potential Products | Research Focus |
| Condensation Reactions | Substituted alkenes | Investigating the influence of steric hindrance on stereoselectivity. |
| Multicomponent Reactions | Complex molecular scaffolds | Rapid generation of compound libraries for screening. |
| Asymmetric Synthesis | Chiral alcohols, cyanohydrins | Development of stereoselective catalytic systems. |
| Heterocycle Synthesis | Pyridines, quinolines, etc. | Exploration of novel routes to medicinally relevant heterocycles. |
Deeper Elucidation of Structure-Function Relationships at the Molecular Level
Understanding the relationship between the molecular structure of this compound and its chemical and physical properties is paramount for predicting its behavior and designing new applications. The interplay between the electron-donating methoxy group and the two methyl groups, along with the electron-withdrawing aldehyde group, creates a unique electronic and steric environment.
Future research in this area should aim to:
Quantify Steric and Electronic Effects: Systematic studies comparing the reactivity and properties of this compound with its isomers and other related benzaldehydes will help to quantify the steric hindrance imposed by the ortho-methyl groups and the electronic influence of the methoxy group.
Investigate Intermolecular Interactions: The methoxy and aldehyde groups can participate in hydrogen bonding and other non-covalent interactions. Studying the solid-state packing of this compound through X-ray crystallography and its solution-phase aggregation behavior can provide insights into its physical properties and how it might interact with biological targets.
Correlate Structure with Reactivity: By combining experimental kinetic data with computational modeling, a deeper understanding of how the specific substitution pattern influences the reactivity of the aldehyde group can be achieved. This knowledge is crucial for predicting its behavior in various chemical transformations.
Explore Potential Biological Activity: Many substituted benzaldehydes exhibit biological activity. Screening this compound for various biological activities, guided by in silico predictions of its potential interactions with enzymes or receptors, could uncover new therapeutic or agrochemical applications.
| Structural Feature | Property Influenced | Research Approach |
| Ortho-Methyl Groups | Steric hindrance, conformational preferences. | Comparative reactivity studies with less hindered analogues. |
| Methoxy Group | Electronic properties, hydrogen bonding capacity. | Spectroscopic and computational analysis of electron distribution. |
| Aldehyde Group | Reactivity, potential for intermolecular interactions. | Kinetic studies of various chemical transformations. |
| Overall Substitution Pattern | Physical properties, potential biological activity. | X-ray crystallography, in silico screening, and biological assays. |
Q & A
Basic: What synthetic strategies are recommended for introducing the methoxy group into 2,6-dimethylbenzaldehyde derivatives?
Answer:
A common approach involves electrophilic aromatic substitution or Ullmann-type coupling to introduce substituents. For example:
- Nitration followed by reduction and alkylation : Nitrate 2,6-dimethylbenzaldehyde under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce a nitro group, then reduce it to an amine using catalytic hydrogenation. Subsequent alkylation with methyl iodide or dimethyl sulfate in basic media (e.g., NaOH/MeOH) can yield the methoxy derivative .
- Direct methoxylation : Use Cu(I)-catalyzed coupling with methoxy sources (e.g., MeONa) under inert conditions, optimizing temperature (80–120°C) and solvent polarity (DMF or DMSO) to enhance regioselectivity .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients) .
Advanced: How can 3-Methoxy-2,6-dimethylbenzaldehyde be utilized in electrochemical sensing platforms?
Answer:
This compound’s aldehyde group enables covalent immobilization on electrode surfaces for sensor development. A validated method involves:
- Electrode modification : Functionalize carbon paste electrodes (CPEs) with this compound via drop-casting. Optimize surface coverage using cyclic voltammetry (CV) in pH 5.0 buffer (e.g., acetate).
- Analyte detection : Test for dopamine or ascorbic acid detection. For dopamine, linear ranges of 2.0 × 10⁻⁶–1.0 × 10⁻² M and detection limits (LOD) of 5 × 10⁻⁷ M (S/N=3) are achievable using differential pulse voltammetry (DPV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
